molecular formula C15H19F2N3O6S B4857543 N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4857543
M. Wt: 407.4 g/mol
InChI Key: YHAKEIJEMMXJCC-UHFFFAOYSA-N
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Description

N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a difluoroethoxy group, a nitrophenyl group, and a piperidinecarboxamide moiety. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the introduction of the difluoroethoxy group, the nitrophenyl group, and the piperidinecarboxamide moiety. Common synthetic routes may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Etherification: Attachment of the difluoroethoxy group to the phenyl ring.

    Amidation: Formation of the piperidinecarboxamide moiety through reaction with appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N3-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoroethoxy and nitrophenyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors. The piperidinecarboxamide moiety may play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Penoxsulam: A herbicide with a similar difluoroethoxy group.

    Difluoroethoxyphenol: A compound with a related difluoroethoxy moiety.

Uniqueness

N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O6S/c1-27(24,25)19-4-2-3-10(8-19)15(21)18-11-5-12(20(22)23)7-13(6-11)26-9-14(16)17/h5-7,10,14H,2-4,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAKEIJEMMXJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
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N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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